molecular formula C7H12N2O B15328288 3-(2-Methoxyethyl)azetidine-3-carbonitrile

3-(2-Methoxyethyl)azetidine-3-carbonitrile

Cat. No.: B15328288
M. Wt: 140.18 g/mol
InChI Key: BRGFMVWLVOJGAE-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)azetidine-3-carbonitrile is a chemical compound with the molecular formula C7H12N2O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)azetidine-3-carbonitrile typically involves the reaction of azetidine with 2-methoxyethyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. The final product is typically purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)azetidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base to form substituted azetidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenated compounds, bases like sodium hydride or potassium tert-butoxide; reactions are often carried out at elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

3-(2-Methoxyethyl)azetidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Ethoxyethyl)azetidine-3-carbonitrile
  • 3-(2-Methoxypropyl)azetidine-3-carbonitrile
  • 3-(2-Methoxyethyl)azetidine-2-carbonitrile

Uniqueness

3-(2-Methoxyethyl)azetidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3-(2-methoxyethyl)azetidine-3-carbonitrile

InChI

InChI=1S/C7H12N2O/c1-10-3-2-7(4-8)5-9-6-7/h9H,2-3,5-6H2,1H3

InChI Key

BRGFMVWLVOJGAE-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CNC1)C#N

Origin of Product

United States

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